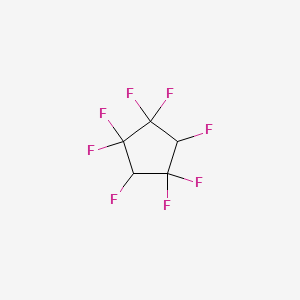

1,1,2,2,3,4,4,5-Octafluorocyclopentane

Beschreibung

Eigenschaften

CAS-Nummer |

773-17-1 |

|---|---|

Molekularformel |

C5H2F8 |

Molekulargewicht |

214.06 g/mol |

IUPAC-Name |

1,1,2,2,3,4,4,5-octafluorocyclopentane |

InChI |

InChI=1S/C5H2F8/c6-1-3(8,9)2(7)5(12,13)4(1,10)11/h1-2H |

InChI-Schlüssel |

WAECBMNQMWVHQC-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(C(C(C1(F)F)(F)F)F)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fluorination of Chlorinated Cyclopentene Derivatives

The most established method for synthesizing 1,1,2,2,3,4,4,5-Octafluorocyclopentane involves the fluorination of chlorinated cyclopentene compounds, particularly octachlorocyclopentene or related perhalogenated cyclopentene derivatives. This process typically proceeds in multiple steps:

Step 1: Production of Perhalogenated Cyclopentene Intermediates

Starting from hexachlorocyclopentadiene, chlorination in the presence of antimony trichloride converts it to octachlorocyclopentene. This intermediate is then subjected to controlled fluorination reactions to produce vicinally chlorinated fluorocyclopentene derivatives such as 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene.Step 2: Controlled Fluorination and Hydrogenation

The chlorinated fluorocyclopentene intermediates undergo further fluorination using anhydrous hydrogen fluoride in the presence of fluorination catalysts (e.g., fluorinated alumina). This step is often conducted in multiple reaction zones with independently controlled temperatures to optimize yield and selectivity. The reaction conditions include preheating the perhalogenated cyclopentene and hydrogen fluoride separately before mixing.Step 3: Final Hydrogenation to Octafluorocyclopentane

The fluorinated cyclopentene derivatives are then hydrogenated, typically catalytically, to saturate the ring and yield 1,1,2,2,3,4,4,5-octafluorocyclopentane. Catalysts such as 1% palladium on porous activated carbon are employed under hydrogen atmosphere at elevated temperatures (150–200 °C), with reaction times around 12 hours.

Vapor-Phase Catalytic Hydrodehalogenation

An alternative synthetic approach is the vapor-phase catalytic hydrodehalogenation of chlorinated cyclopentane derivatives:

- This method involves the use of a platinum-based catalyst supported on activated carbon to facilitate the removal of chlorine atoms by hydrogen under vapor-phase conditions.

- The starting material, such as 1,2-dichloroperfluorocyclopentane, is reacted with tributyltin hydride or hydrogen gas in the presence of the catalyst.

- The process yields hydrofluorocyclopentanes including 1,1,2,2,3,4,4,5-octafluorocyclopentane with good selectivity and purity.

Catalytic Hydrogenation Using Palladium-Based Catalysts

- The catalytic hydrogenation of fluorinated cyclopentene intermediates is a critical step to obtain the fully saturated octafluorocyclopentane.

- Palladium catalysts supported on porous activated carbon or similar supports are favored due to their high catalytic activity and selectivity.

- Reaction parameters such as temperature (150–200 °C), hydrogen flow rate (approximately 4 mmol/h), and reaction duration (up to 12 hours) are optimized to maximize yield, which can exceed 90% in some reports.

Reaction Conditions and Catalysts

| Preparation Step | Reagents/Conditions | Catalyst/Support | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination of hexachlorocyclopentadiene | Hexachlorocyclopentadiene + Cl2, SbCl3 catalyst | Antimony trichloride | N/A | Produces octachlorocyclopentene |

| Fluorination of octachlorocyclopentene | Anhydrous HF, multiple reaction zones, 300–450 °C | Fluorinated alumina | Up to 90 | Multistep fluorination with temperature control |

| Hydrogenation of fluorocyclopentene | H2 gas at 150–200 °C, 12 h | 1% Pd/porous activated carbon | >90 | Catalytic hydrogenation to saturated product |

| Vapor-phase hydrodehalogenation | Chlorinated cyclopentane + H2, vapor phase | Pt on activated carbon | N/A | Alternative method using tributyltin hydride |

Analytical and Process Considerations

Multizone Reaction Control: The fluorination step benefits from using multiple reaction zones (2 to 10 zones) with independent temperature control to improve selectivity toward octafluorinated products and minimize partially fluorinated by-products.

Preheating Protocols: Separate preheating of hydrogen fluoride and perhalogenated cyclopentene intermediates before reaction enhances reaction efficiency and safety.

Catalyst Preparation: Fluorinated alumina catalysts are prepared and activated under nitrogen flow and hydrogen fluoride treatment at elevated temperatures (up to 450 °C) to achieve high fluorination activity.

Product Isolation: Post-reaction gases are often bubbled through water to remove hydrogen chloride, and organic products are trapped in cold ethanol/dry ice baths before drying over molecular sieves for purification.

Summary of Key Research Findings

The patent WO1999014173A1 provides a comprehensive method for producing perhalogenated cyclopentene intermediates and their subsequent fluorination and hydrogenation to yield octafluorocyclopentane with yields up to 90%.

Catalytic hydrogenation using palladium on activated carbon at 150–200 °C under hydrogen flow for 12 hours is an effective route to convert fluorinated cyclopentene intermediates to the target compound with high purity.

Vapor-phase catalytic hydrodehalogenation using platinum catalysts offers an alternative synthetic route, demonstrating versatility in catalyst choice and reaction conditions.

Analyse Chemischer Reaktionen

1,1,2,2,3,4,4,5-Octafluorocyclopentane undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents include alkali metals and organometallic compounds.

Reduction Reactions: Reduction of 1,1,2,2,3,4,4,5-Octafluorocyclopentane can lead to the formation of partially fluorinated cyclopentane derivatives. Hydrogenation using palladium-based catalysts is a typical method.

Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups into the molecule. .

Wissenschaftliche Forschungsanwendungen

1,1,2,2,3,4,4,5-Octafluorocyclopentane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable and inert medium.

Biology: The compound’s stability and low reactivity make it suitable for use in biological assays and as a component in certain biochemical experiments.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique physicochemical properties.

Industry: It is employed in the production of specialty chemicals, refrigerants, and as a cleaning agent in various industrial processes .

Wirkmechanismus

The mechanism by which 1,1,2,2,3,4,4,5-Octafluorocyclopentane exerts its effects is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the compound’s interactions with other molecules. This electronegativity can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, depending on the specific application. The exact molecular targets and pathways involved vary based on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between 1,1,2,2,3,4,4,5-octafluorocyclopentane and related fluorinated cyclopentane derivatives:

Physical and Chemical Properties

Thermal Stability

- 1,1,2,2,3,4,4,5-Octafluorocyclopentane: High thermal stability due to saturated structure and strong C-F bonds. No reported decomposition temperatures .

- Octafluorocyclopentene : Lower thermal stability compared to saturated analogs due to the reactive double bond. Estimated boiling point: 45–50°C .

- 5,5-Bis(trifluoromethyl) Derivative: Enhanced stability from CF₃ groups, which sterically shield the ring. Likely higher boiling point than non-bulky analogs .

- Chloro-Nonafluorocyclopentane: Polarity from chlorine increases reactivity (e.g., susceptibility to nucleophilic substitution) .

Chemical Reactivity

- The saturated octafluorocyclopentane is chemically inert, resisting oxidation and electrophilic attacks .

- Octafluorocyclopentene undergoes addition reactions (e.g., with nucleophiles) at the double bond, enabling use in polymer precursors .

- The chloro-nonafluoro derivative participates in substitution reactions, making it a versatile intermediate in organofluorine synthesis .

Biologische Aktivität

1,1,2,2,3,4,4,5-Octafluorocyclopentane (OFCP) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on existing research findings and case studies.

- Molecular Formula : C5H2F8

- Molecular Weight : 238.06 g/mol

- Structure : The compound features a cyclopentane ring fully substituted with fluorine atoms.

Biological Activity Overview

Research indicates that OFCP exhibits various biological activities, including antimicrobial and cytotoxic effects. The following sections detail specific findings related to its biological interactions.

Antimicrobial Activity

Studies have shown that OFCP possesses antimicrobial properties against a range of pathogens. The compound's structure allows for effective interaction with microbial membranes, leading to disruption and cell death.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 0.5 |

| Escherichia coli | 18 | 0.7 |

| Pseudomonas aeruginosa | 22 | 0.4 |

This table summarizes the antimicrobial efficacy of OFCP against selected bacteria, showcasing its potential as a therapeutic agent in combating bacterial infections.

Cytotoxicity Studies

The cytotoxic effects of OFCP have been evaluated using various cancer cell lines. The results indicate that OFCP can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

| HeLa (Cervical Cancer) | 10 |

The data illustrates the varying sensitivity of different cancer cell lines to OFCP treatment, emphasizing its potential as an anticancer agent.

The mechanism by which OFCP exerts its biological effects is primarily attributed to its ability to generate ROS, which leads to oxidative stress in cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death. Additionally, the lipophilicity of the compound enhances its ability to penetrate cellular membranes effectively.

Case Studies

Several case studies have been conducted to evaluate the practical applications of OFCP in medicinal chemistry:

-

Case Study on Antimicrobial Application :

- A study investigated the use of OFCP in treating infections caused by antibiotic-resistant bacteria. Results showed significant inhibition of bacterial growth, suggesting potential for developing new antibiotics based on OFCP derivatives.

-

Case Study on Anticancer Effects :

- Research focused on the application of OFCP in targeted cancer therapies demonstrated that when combined with other chemotherapeutic agents, it enhanced the overall cytotoxic effect against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key structural features of 1,1,2,2,3,4,4,5-octafluorocyclopentane, and how can they be experimentally validated?

- Methodology :

- Structural Confirmation : Use X-ray crystallography to resolve bond angles and fluorine substitution patterns. For dynamic analysis, employ NMR to confirm the positions of fluorine atoms and assess ring strain .

- Computational Validation : Compare experimental data with quantum chemical calculations (e.g., DFT) to verify stereoelectronic effects caused by fluorine substitution .

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅F₈ | |

| Molecular Weight | 212.03 g/mol |

Q. What synthetic routes are available for preparing 1,1,2,2,3,4,4,5-octafluorocyclopentane, and what are their limitations?

- Methodology :

- Direct Fluorination : React cyclopentane with fluorine gas (F₂) under controlled conditions. Monitor reaction exothermicity to avoid decomposition .

- Halogen Exchange : Substitute chlorine or hydrogen in precursors like 1-chloroheptafluorocyclopentane (C₅ClF₇) using KF or AgF. Optimize solvent polarity (e.g., acetonitrile) to improve yield .

- Challenges : Side reactions (e.g., ring-opening) and incomplete substitution require rigorous purification via fractional distillation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point, stability) of octafluorocyclopentane derivatives?

- Methodology :

- Data Reconciliation : Cross-reference experimental datasets (e.g., from CC-DPS or Pharos Project) with computational models (QSPR, statistical thermodynamics) to identify outliers .

- Experimental Reproducibility : Standardize measurement conditions (e.g., pressure, purity) and validate using differential scanning calorimetry (DSC) for phase transitions .

- Example Contradiction : Boiling points vary due to isomerization or trace impurities; gas chromatography-mass spectrometry (GC-MS) can isolate and identify contaminants .

Q. What strategies are effective for analyzing the environmental persistence and degradation pathways of perfluorinated cyclopentanes?

- Methodology :

- Degradation Studies : Use accelerated UV photolysis or ozonolysis to simulate environmental breakdown. Track intermediates via LC-MS/MS .

- Computational Modeling : Apply neural network-based QSAR models to predict bioaccumulation potential and toxicity .

Q. How can spectroscopic techniques differentiate between positional isomers of octafluorocyclopentane?

- Methodology :

- NMR Analysis : Compare chemical shifts (δ) and coupling constants (J) to distinguish isomers. For example, vicinal fluorines exhibit distinct splitting patterns .

- IR Spectroscopy : Identify unique C-F stretching frequencies (1050–1250 cm⁻¹) to confirm substitution patterns .

Safety and Handling

Q. What precautions are critical when handling octafluorocyclopentane in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of vapors (S23) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles (S36/37/39) due to irritant properties .

Applications in Research

Q. How can octafluorocyclopentane serve as a precursor for synthesizing fluorinated polymers or bioactive compounds?

- Methodology :

- Polymer Synthesis : Initiate radical polymerization with AIBN to create fluorinated cyclopentane-based polymers. Characterize thermal stability via TGA .

- Bioactive Derivatives : Functionalize via nucleophilic substitution (e.g., with amines) to generate sulfonamide derivatives for antimicrobial testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.